molecular formula C13H9NO3 B1322065 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde CAS No. 924868-84-8

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B1322065
M. Wt: 227.21 g/mol
InChI Key: PYTVTGNXHQJVBC-UHFFFAOYSA-N
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Description

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde is a chemical compound that is part of the nitrophenyl family, characterized by the presence of a nitro group attached to a biphenyl structure with an aldehyde functional group. This compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 4'-nitro[1,1'-biphenyl]-2-carbaldehyde can be achieved through various methods. For instance, the compound 3-(4-Nitrophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde and its derivatives were synthesized and further transformed by reduction of the nitro group to obtain aminophenyl-substituted compounds . Additionally, the reaction of 4-nitrophenylazide with enamines derived from 7-oxo-1,4,5,6-tetraphenylbicyclo[2.2.1]hept-5-en-2-carboxaldehyde resulted in the formation of diastereoisomeric cycloadducts and a rearrangement product .

Molecular Structure Analysis

The molecular structure of related compounds shows significant features such as planarity and dihedral angles between aromatic rings. For example, the molecule 4-acetamidobenzaldehyde 4-nitrophenylhydrazone is essentially planar with a small dihedral angle between the benzene rings, indicating a similar structural characteristic that might be expected in 4'-nitro[1,1'-biphenyl]-2-carbaldehyde .

Chemical Reactions Analysis

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde can undergo various chemical reactions due to the presence of reactive functional groups. The nitro group can participate in cycloaddition reactions, as seen with 4-nitrophenylazide, leading to the formation of triazole structures . Moreover, the aldehyde group can be involved in nucleophilic substitution reactions, which are a cornerstone in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-nitro[1,1'-biphenyl]-2-carbaldehyde can be inferred from related compounds. For instance, the crystal structure of similar nitrophenyl derivatives has been determined, showing intermolecular hydrogen bonding and specific conformations of the molecular framework . These properties are crucial for understanding the reactivity and potential applications of the compound .

Scientific Research Applications

Synthetic Organic Chemistry

  • Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
  • They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
  • For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was produced via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .

Medicinal Chemistry

  • Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
  • A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Material Science

  • Biphenyl derivatives are used to produce products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Agriculture

  • Biphenyl derivatives are used to produce products for agriculture . They can be used in the synthesis of various pesticides and herbicides .

Organic Light-Emitting Diodes (OLEDs)

  • Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They can contribute to the color and efficiency of these devices .

Liquid Crystals

  • Biphenyl derivatives serve as building blocks for basic liquid crystals . They can influence the properties of these materials, such as their phase behavior and optical characteristics .

Production of Polychlorinated Biphenyls (PCBs)

  • Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Emulsifiers

  • Biphenyl is an intermediate for the production of a host of other organic compounds such as emulsifiers .

Optical Brighteners

  • Biphenyl derivatives are used in the production of optical brighteners .

Crop Protection Products

  • Biphenyl derivatives are used in the production of crop protection products .

Plastics

  • Biphenyl derivatives are used in the production of plastics .

Safety And Hazards

As with all chemicals, 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde should be handled with care. It is advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-(4-nitrophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTVTGNXHQJVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621414
Record name 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde

CAS RN

924868-84-8
Record name 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JFM da Silva, AFY Perez, NP de Almeida - RSC advances, 2014 - pubs.rsc.org
A simple methodology that uses a system based on polyurea microencapsulated palladium (PdEnCat 30™) and aryl or (2-pyridyl) MIDA boronates for Suzuki–Miyaura cross-coupling …
Number of citations: 14 pubs.rsc.org

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